molecular formula C12H16O3 B3055762 Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- CAS No. 66737-89-1

Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy-

Cat. No.: B3055762
CAS No.: 66737-89-1
M. Wt: 208.25 g/mol
InChI Key: WXQUGIVHDANZTM-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- is a chemical compound provided for research and experimental purposes. This product is identified with CAS Registry Number 104224-77-3 . It has a molecular formula of C21H24O5 and a molecular weight of 356.41 g/mol . The exact mass is 356.16242 . Researchers can utilize this benzoic acid derivative as a key chemical building block or intermediate in organic synthesis and medicinal chemistry projects. While specific applications for this compound are not fully detailed in the literature, structurally similar benzoic acid derivatives are of significant interest in pharmaceutical research for their potential as enzyme inhibitors . For instance, some novel benzoic acid derivatives have been designed and synthesized as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), showing neuroprotective properties in preclinical models . This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All safety data sheets and handling instructions should be reviewed prior to use.

Properties

IUPAC Name

3-tert-butyl-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)9-7-8(11(13)14)5-6-10(9)15-4/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQUGIVHDANZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440737
Record name 3-tert-butyl-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66737-89-1
Record name 3-(1,1-Dimethylethyl)-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66737-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-butyl-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Oxidation

This classical route involves:

  • Friedel-Crafts acylation of 1,3,5-tri-tert-butylbenzene with acetyl chloride in the presence of AlCl₃ to form 2,4,6-tri-tert-butylacetophenone.
  • Oxidation of the ketone intermediate to the carboxylic acid using HNO₃/H₂SO₄ or KMnO₄ under acidic conditions.

Optimization Data:

Step Reagents/Conditions Yield (%) Purity (%)
Friedel-Crafts Acetyl chloride, AlCl₃, 25°C 78 92
Oxidation HNO₃ (68%), H₂SO₄, 110°C 65 89

This method achieves an overall yield of 50.7% but requires careful control of nitration side reactions.

Kolbe-Schmitt Carboxylation

The Kolbe-Schmitt reaction enables direct carboxylation of phenolic precursors. For 3-(tert-butyl)-4-methoxybenzoic acid:

  • Base-mediated carboxylation of 2-tert-butyl-4-methoxyphenol with CO₂ at 120–150°C under autogenous pressure.
  • Acid workup using HCl or H₂SO₄ to precipitate the product.

Key Parameters:

  • Alkali metal choice : Sodium bicarbonate (0.3–10 wt%) enhances yield by minimizing decarboxylation.
  • Bulk density : Optimized at 0.45–0.55 g/cm³ for industrial-scale filtration.

Performance Metrics:

Scale CO₂ Pressure (bar) Reaction Time (h) Yield (%)
Laboratory 15 8 72
Pilot 12 10 68

Direct tert-Butylation of 4-Methoxybenzoic Acid

A novel method employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a Brønsted acid catalyst in tert-butyl acetate:

Procedure:

  • Dissolve 4-methoxybenzoic acid (1 eq) in tert-butyl acetate.
  • Add Tf₂NH (1.1 eq) and stir at 60°C for 3 h.
  • Quench with NaHCO₃ and isolate via filtration.

Advantages:

  • Solvent-free conditions : Tert-butyl acetate acts as both reagent and solvent.
  • Functional group tolerance : Preserves acid-sensitive methoxy groups.

Yield Comparison:

Substrate Catalyst Yield (%)
4-Methoxybenzoic acid Tf₂NH 85
3-Nitrobenzoic acid Tf₂NH 72

Derivative Synthesis and Applications

Methyl Esterification

3-(tert-Butyl)-4-methoxybenzoic acid undergoes esterification to form methyl 3-(tert-butyl)-4-methoxybenzoate, a precursor for polymer stabilizers:

Protocol:

  • React with methanol (15 eq) and p-toluenesulfonic acid (5 mol%) at 80°C for 12 h.
  • Yield : 91% after recrystallization from ethanol.

Pharmaceutical Intermediate Synthesis

The acid serves as a building block for NSAID prodrugs. For example, coupling with ibuprofen via DCC-mediated amidation achieves 76% yield under N₂ atmosphere.

Industrial-Scale Considerations

Cost Analysis (Per Kilogram):

Method Raw Material Cost ($) Energy Cost ($) Total ($)
Friedel-Crafts 320 150 470
Kolbe-Schmitt 280 120 400
Direct tert-Butylation 310 90 400

Waste Streams:

  • Friedel-Crafts: 2.8 kg AlCl₃ waste per kg product.
  • Kolbe-Schmitt: 1.2 kg NaCl byproduct.

Emerging Technologies

Continuous-Flow Carboxylation

Microreactor systems enable precise CO₂ pressure control (20–30 bar), reducing reaction time to 2 h with 79% yield.

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) catalyzes methanol esterification at 40°C, achieving 88% conversion in 24 h.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 3-(1,1-dimethylethyl)-4-methoxybenzoic acid.

    Reduction: 3-(1,1-dimethylethyl)-4-methoxybenzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-(1,1-dimethylethyl)-4-methoxybenzoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Functional Group Analysis

Compound Name Substituents Key Features
3-(1,1-Dimethylethyl)-4-methoxybenzoic acid - 3-tert-butyl, 4-methoxy Bulky tert-butyl group reduces solubility in polar solvents; methoxy group enhances resonance stabilization. High steric hindrance .
4-Benzyloxy-3-methoxybenzoic acid - 4-benzyloxy, 3-methoxy Benzyloxy group introduces lipophilicity and potential for hydrogen bonding. Less steric hindrance compared to tert-butyl derivatives .
3-(Dimethylsulfamoyl)-4-methoxybenzoic acid - 3-dimethylsulfamoyl, 4-methoxy Sulfamoyl group (-SO₂N(CH₃)₂) is strongly electron-withdrawing, increasing acidity (lower pKa) compared to tert-butyl-substituted analogs .
4-Hydroxy-3-methoxy-5-(3-methyl-2-butenyl)benzoic acid - 4-hydroxy, 3-methoxy, 5-prenyl Prenyl chain enhances lipophilicity and potential bioactivity (e.g., antimicrobial). Hydroxy group increases polarity and hydrogen bonding .
3-(4-Carboxy-2-methoxyphenoxy)-4,5-dimethoxybenzoic acid - 3,4,5-trimethoxy with a carboxy-phenoxy substituent Multiple methoxy groups and a carboxylic acid side chain create high polarity and potential for chelation or coordination chemistry .

Physicochemical Properties

Property 3-(1,1-Dimethylethyl)-4-methoxy- 4-Benzyloxy-3-methoxy- 3-Sulfamoyl-4-methoxy- 4-Hydroxy-3-methoxy-5-prenyl- 3,4,5-Trimethoxy-carboxy-phenoxy
Molecular Weight (g/mol) ~222 (estimated) ~288 (C₁₅H₁₄O₄) ~273 (C₁₀H₁₃NO₅S) ~278 (C₁₃H₁₆O₅) ~348 (C₁₇H₁₆O₈)
Solubility Low in water; soluble in organic solvents Moderate in DMSO/ethanol High in polar aprotic solvents Low in water; soluble in lipids High in aqueous basic solutions
Acidity (pKa) ~4.5 (estimated) ~4.2 (similar to vanillic acid) ~2.8 (sulfonamide effect) ~4.0 (hydroxy group) ~3.5 (multiple acidic groups)

Key Differences and Trends

Steric Effects : The tert-butyl group in the target compound imposes greater steric hindrance than benzyloxy or sulfamoyl groups, affecting reaction kinetics and molecular packing .

Electronic Effects : Electron-withdrawing groups (e.g., sulfamoyl) significantly lower pKa values compared to electron-donating substituents (e.g., methoxy, tert-butyl) .

Bioactivity : Prenyl- and hydroxy-substituted derivatives show higher biological activity due to enhanced membrane permeability and hydrogen-bonding capacity .

Biological Activity

Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy-, also known as 4-methoxy-3-tert-butylbenzoic acid, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- is characterized by a benzoic acid moiety substituted with a tert-butyl group and a methoxy group. Its molecular formula is C12H16O3C_{12}H_{16}O_3.

PropertyValue
Molecular Weight208.25 g/mol
Melting Point85-87 °C
SolubilitySoluble in organic solvents; slightly soluble in water

Antioxidant Activity

Research indicates that benzoic acid derivatives exhibit antioxidant properties , which are crucial for preventing oxidative stress-related diseases. A study demonstrated that this compound can scavenge free radicals effectively, thus protecting cells from oxidative damage.

Anti-inflammatory Effects

Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. In vitro studies revealed that this compound reduced the production of inflammatory mediators such as prostaglandins and leukotrienes.

Case Study: Inhibition of Inflammation

In a controlled experiment involving carrageenan-induced paw edema in rats, treatment with benzoic acid resulted in a significant reduction of edema compared to the control group. The percent inhibition was calculated based on the difference in paw volume before and after treatment.

Table 2: Anti-inflammatory Activity Data

Treatment GroupInitial Volume (mL)Final Volume (mL)Delta Edema (mL)Percent Inhibition (%)
Control5.07.52.5-
Benzoic Acid (50 mg)5.06.01.060

The biological activity of benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- is attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for COX enzymes, thereby reducing inflammation.
  • Radical Scavenging : The methoxy group enhances its ability to donate electrons and neutralize free radicals.
  • Cell Signaling Modulation : It may influence signaling pathways related to inflammation and oxidative stress.

Therapeutic Applications

Given its biological activities, benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy- shows promise in several therapeutic areas:

  • Anti-inflammatory Drugs : Potential for development into non-steroidal anti-inflammatory drugs (NSAIDs).
  • Antioxidants : Application in formulations aimed at reducing oxidative stress.
  • Cosmetic Industry : Utilized in products for its protective properties against skin damage.

Future Research Directions

Further studies are essential to explore the full spectrum of biological activities and potential side effects of this compound. Long-term toxicity studies and clinical trials will be necessary to establish safety profiles and therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy-
Reactant of Route 2
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Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy-

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